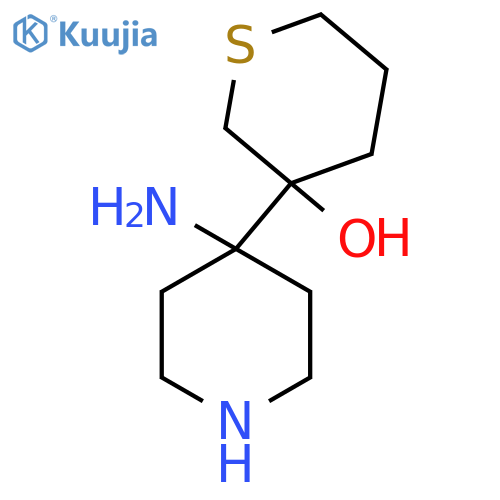Cas no 2171759-15-0 (3-(4-aminopiperidin-4-yl)thian-3-ol)

2171759-15-0 structure
商品名:3-(4-aminopiperidin-4-yl)thian-3-ol
3-(4-aminopiperidin-4-yl)thian-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-aminopiperidin-4-yl)thian-3-ol
- 2171759-15-0
- EN300-1644022
-
- インチ: 1S/C10H20N2OS/c11-9(3-5-12-6-4-9)10(13)2-1-7-14-8-10/h12-13H,1-8,11H2
- InChIKey: ITXXZBYCCXPZMC-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(C1)(C1(CCNCC1)N)O
計算された属性
- せいみつぶんしりょう: 216.12963444g/mol
- どういたいしつりょう: 216.12963444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
3-(4-aminopiperidin-4-yl)thian-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1644022-2.5g |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 2.5g |
$3782.0 | 2023-06-04 | ||
| Enamine | EN300-1644022-0.25g |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 0.25g |
$1774.0 | 2023-06-04 | ||
| Enamine | EN300-1644022-0.5g |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 0.5g |
$1851.0 | 2023-06-04 | ||
| Enamine | EN300-1644022-0.05g |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 0.05g |
$1620.0 | 2023-06-04 | ||
| Enamine | EN300-1644022-500mg |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 500mg |
$1851.0 | 2023-09-22 | ||
| Enamine | EN300-1644022-10000mg |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 10000mg |
$8295.0 | 2023-09-22 | ||
| Enamine | EN300-1644022-1000mg |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 1000mg |
$1929.0 | 2023-09-22 | ||
| Enamine | EN300-1644022-0.1g |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 0.1g |
$1697.0 | 2023-06-04 | ||
| Enamine | EN300-1644022-1.0g |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 1g |
$1929.0 | 2023-06-04 | ||
| Enamine | EN300-1644022-5000mg |
3-(4-aminopiperidin-4-yl)thian-3-ol |
2171759-15-0 | 5000mg |
$5594.0 | 2023-09-22 |
3-(4-aminopiperidin-4-yl)thian-3-ol 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
2171759-15-0 (3-(4-aminopiperidin-4-yl)thian-3-ol) 関連製品
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量